1,3-Diethylimidazolidin-2-one

説明

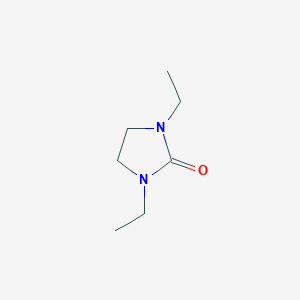

Structure

2D Structure

3D Structure

特性

CAS番号 |

40424-21-3 |

|---|---|

分子式 |

C7H14N2O |

分子量 |

142.2 g/mol |

IUPAC名 |

1,3-diethylimidazolidin-2-one |

InChI |

InChI=1S/C7H14N2O/c1-3-8-5-6-9(4-2)7(8)10/h3-6H2,1-2H3 |

InChIキー |

NYCCIHSMVNRABA-UHFFFAOYSA-N |

SMILES |

CCN1CCN(C1=O)CC |

正規SMILES |

CCN1CCN(C1=O)CC |

製品の起源 |

United States |

Synthetic Methodologies for 1,3 Diethylimidazolidin 2 One and Its Analogues

Direct Synthesis Pathways to 1,3-Diethylimidazolidin-2-one

The most straightforward methods for synthesizing this compound typically involve the cyclization of N,N'-diethylethylenediamine with a one-carbon carbonyl source. This approach builds the heterocyclic ring in a single key step. Common carbonylating agents include phosgene (B1210022), urea (B33335), or dialkyl carbonates. For instance, a process for producing 1,3-dialkyl-2-imidazolidinones has been patented, highlighting its industrial relevance. google.com The reaction can also be performed using N,N'-diethylethylenediamine and a suitable activating agent in a solvent like acetonitrile (B52724). wisc.edu

Table 1: Reagents for Direct Synthesis of this compound

| Diamine Precursor | Carbonyl Source | Typical Conditions |

|---|---|---|

| N,N'-diethylethylenediamine | Phosgene (or equivalent) | Reaction with a base in an inert solvent. |

| N,N'-diethylethylenediamine | Urea | Heating, often with removal of ammonia (B1221849) byproduct. |

| N,N'-diethylethylenediamine | Dialkyl Carbonate (e.g., Dimethyl Carbonate) | Base-catalyzed reaction at elevated temperatures. |

Multicomponent Condensation Reactions for Imidazolidinone Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. rasayanjournal.co.in These strategies are prized for their step-economy and ability to rapidly generate molecular diversity. nih.gov

A pseudo-multicomponent one-pot protocol has been developed for synthesizing 1,3-disubstituted imidazolidin-2-ones. mdpi.com This method begins with the in situ formation of a Schiff base from a diamine and an aldehyde, followed by reduction and subsequent cyclization with carbonyldiimidazole (CDI). mdpi.com This approach has been optimized through statistical analysis and demonstrates sustainability, with yields ranging from 55% to 81%. mdpi.com

Another innovative approach is a pseudo-five-multicomponent reaction that yields N,N'-substituted 4-imidazolidinones. conicet.gov.ar This reaction involves an isocyanide, a primary amine, two molecules of formaldehyde (B43269), and water, with trifluoroethanol acting as a crucial solvent that also participates in the reaction mechanism. conicet.gov.ar

Table 2: Examples of Multicomponent Reactions for Imidazolidinone Synthesis

| Reaction Type | Reactants | Key Reagent/Solvent | Product Type |

|---|---|---|---|

| Pseudo-Three-Component | Diamine, Aldehyde | Carbonyldiimidazole (CDI) | 1,3-Disubstituted Imidazolidin-2-ones. mdpi.comresearchgate.net |

| Pseudo-Five-Component | Isocyanide, Amine, Formaldehyde, Water | Trifluoroethanol (TFE) | N,N'-Substituted 4-Imidazolidinones. conicet.gov.ar |

| Redox-Annulation | Cyclic Amine, α-Ketoamide | Benzoic Acid (catalyst) | Polycyclic Imidazolidinones. acs.org |

Derivatization Strategies for Functionalized Imidazolidinones

Functionalization of the imidazolidinone scaffold allows for the creation of diverse analogues with tailored properties. These strategies can involve modifications at various positions on the heterocyclic ring.

One approach involves starting with a functionalized imidazolidinone precursor. For example, the reaction of 4,5-dihydroxyimidazolidin-2-ones with aminoguanidine (B1677879) leads to the regioselective formation of guanidinimino derivatives. mathnet.ru Similarly, reactions of perfluorodiacetyl with N,N'-diethylurea can produce 5-hydroxy-1,3-diethyl-5-trifluoromethylimidazolidine-2,4-diones, which are derivatives of the hydantoin (B18101) family. researchgate.net

More complex, ring-fused imidazolidinones can be synthesized via redox-annulation reactions between cyclic amines and α-ketoamides, a process efficiently catalyzed by benzoic acid. acs.org A key transformation for this class of compounds is the conversion to their corresponding N-heterocyclic carbenes (NHCs). The synthesis of trans-dichlorotetrakis-(1,3-diethylimidazolidin-2-ylidene)ruthenium(II) starts from the electron-rich olefin derived from this compound, demonstrating a critical derivatization pathway for applications in organometallic chemistry and catalysis. rsc.orgrsc.org

Table 3: Derivatization Approaches for Imidazolidinones

| Starting Material | Reagent(s) | Functionalization Outcome |

|---|---|---|

| 4,5-Dihydroxyimidazolidin-2-one | Aminoguanidine | Formation of a guanidinimino group at the C4 position. mathnet.ru |

| This compound | Perfluorodiacetyl, Urea | Formation of a 5-hydroxy-5-trifluoromethylimidazolidine-2,4-dione derivative. researchgate.net |

| Cyclic Amine | α-Ketoamide | Annulation to form polycyclic imidazolidinone structures. acs.org |

| This compound | De-oxygenation/Deprotonation | Formation of 1,3-diethylimidazolidin-2-ylidene for metal complexation. wisc.edursc.org |

Green Chemistry Approaches in Imidazolidinone Synthesis

Green chemistry principles aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. ijnc.ir These concepts are increasingly being applied to the synthesis of heterocyclic compounds like imidazolidinones.

Multicomponent reactions are inherently green as they often exhibit high atom economy, reducing waste by incorporating most of the starting materials into the final product. rasayanjournal.co.in Further advancements focus on minimizing environmental impact through solvent-free mechanochemical synthesis, such as ball milling, which avoids the use of hazardous solvents. rasayanjournal.co.invulcanchem.com

The use of alternative energy sources is another cornerstone of green synthetic chemistry. ijnc.ir Microwave-assisted synthesis can dramatically reduce reaction times, increase yields, and simplify purification compared to conventional heating methods. mdpi.com These environmentally benign approaches not only save energy but also promote the development of sustainable, high-throughput methods for generating new molecules. mdpi.com

Table 4: Comparison of Traditional vs. Green Synthetic Approaches

| Green Approach | Principle(s) Addressed | Example in Imidazolidinone Synthesis |

|---|---|---|

| Multicomponent Reactions | Atom Economy, Waste Prevention. rasayanjournal.co.in | One-pot synthesis of 1,3-disubstituted imidazolidin-2-ones. mdpi.com |

| Solvent-Free Synthesis | Safer Solvents & Auxiliaries, Waste Prevention. mdpi.com | Mechanochemical grinding (ball milling) for heterocycle formation. rasayanjournal.co.invulcanchem.com |

| Microwave Irradiation | Design for Energy Efficiency. mdpi.com | Rapid synthesis of heterocyclic compounds with high yields. mdpi.com |

| Catalysis | Use of Catalytic Reagents | Benzoic acid-catalyzed redox-annulation for polycyclic imidazolidinones. acs.org |

1,3 Diethylimidazolidin 2 One As a Reaction Medium and Solvent System

Role as an Aprotic Polar Solvent in Organic Transformations

1,3-Diethylimidazolidin-2-one is classified as a polar aprotic solvent. This classification stems from its molecular structure, which features a urea (B33335) backbone within a five-membered ring, with ethyl groups attached to the nitrogen atoms. The presence of the carbonyl group and the nitrogen atoms creates a significant dipole moment, rendering the molecule polar. The term "aprotic" signifies the absence of acidic protons, such as those found in hydroxyl or amine groups, which means it does not act as a proton donor.

Influence on Reaction Kinetics and Equilibrium

The influence of a solvent on reaction kinetics is a critical aspect of its utility. Polar aprotic solvents, in general, can significantly enhance the rates of reactions where the transition state is more polar than the reactants. By stabilizing charged intermediates or transition states, the activation energy of the reaction can be lowered, leading to faster kinetics.

For this compound, it is plausible to hypothesize that its solvent properties would influence reaction rates in a manner consistent with other polar aprotic solvents. However, without dedicated kinetic studies on reactions performed in this specific solvent, any claims regarding its quantitative effect on reaction rates or its impact on the position of chemical equilibria would be speculative. Detailed research findings that provide rate constants or equilibrium constants for reactions in this compound are currently absent from the scientific literature.

Solvent Effects on Regioselectivity and Stereoselectivity

The choice of solvent can be a determining factor in the regioselectivity and stereoselectivity of a chemical reaction. The solvent can influence the conformational preferences of reactants and transition states, as well as interact differently with various reactive sites within a molecule. This can lead to the preferential formation of one regioisomer or stereoisomer over others.

While the broader family of imidazolidin-2-ones has been explored in the context of stereoselective synthesis, there is a lack of specific research demonstrating the influence of this compound as a solvent on the regio- or stereochemical outcome of reactions. Documented examples or systematic studies that would allow for a detailed analysis of its solvent effects in this regard are not available.

Green Solvent Alternatives and Sustainability Considerations

The evaluation of a solvent's "greenness" involves considering factors such as its toxicity, biodegradability, renewability of its feedstock, and its life cycle environmental impact. The push towards sustainable chemistry has led to the development of various solvent selection guides that rank common solvents based on these criteria.

There is no available data or assessment of this compound within established green solvent selection guides. Its sustainability profile, including its environmental fate and potential for recycling, has not been a subject of published research. Therefore, a scientifically accurate discussion of its standing as a green solvent alternative is not possible at this time.

Role in Advanced Organic Transformations

Participation in Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. These reactions, in which two or more unsaturated molecules combine to form a cyclic adduct, are characterized by the formation of at least two new sigma bonds at the expense of pi bonds. organic-chemistry.org Key examples include the [4+2] cycloaddition, famously known as the Diels-Alder reaction, and the [3+2] cycloaddition, also referred to as the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orglibretexts.org

The Huisgen 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole (a molecule with a delocalized three-atom pi-system containing four pi-electrons) with a dipolarophile (typically an alkene or alkyne) to yield a five-membered heterocycle. organic-chemistry.orgwikipedia.org The mechanism is a concerted, pericyclic process that proceeds through a cyclic transition state. organic-chemistry.org The regioselectivity and reactivity in these reactions are governed by steric and electronic factors, often explained by frontier molecular orbital (FMO) theory. wikipedia.org While the imidazolidinone ring is a heterocyclic structure, current scientific literature retrieved does not provide specific examples of 1,3-diethylimidazolidin-2-one directly participating as either the dipole or dipolarophile component in cycloaddition reactions.

Function in Transfer Hydrogenation Processes

Transfer hydrogenation is a valuable alternative to traditional hydrogenation that uses molecular hydrogen (H₂), offering milder reaction conditions and avoiding the need for high-pressure equipment. nih.gov This process involves the transfer of hydrogen from a donor molecule to a substrate, mediated by a metal catalyst. nih.gov Common hydrogen donors include alcohols like isopropanol, formic acid, and glycerol. nih.govencyclopedia.pub

While this compound itself is not documented as a primary hydrogen donor, research into structurally related imidazolidine (B613845) derivatives highlights their potential in this capacity. A notable example is 1-acetyl-2,3-dimethylimidazolidine, which has been identified as an effective organic reductant for the transfer hydrogenation of various aldehydes and imines. organic-chemistry.org This molecule functions as a biomimetic hydrogen donor, akin to NADH, by transferring a hydride from its C-2 position to the substrate. organic-chemistry.org The reaction is often enhanced by a proton source, such as methanol, and a Lewis acid catalyst like Mg(ClO₄)₂. organic-chemistry.org This suggests that the imidazolidine scaffold can be engineered to act as a hydride source for reduction reactions.

The table below summarizes the reduction of various substrates using 1-acetyl-2,3-dimethylimidazolidine as the hydrogen donor, demonstrating the potential of this class of compounds in transfer hydrogenation. organic-chemistry.org

| Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | (4-Nitrophenyl)methanol | Reflux, 24h | 96 |

| Benzaldehyde | Benzyl alcohol | Mg(ClO₄)₂, rt, 24h | 98 |

| Cinnamaldehyde | Cinnamyl alcohol | Reflux, 24h | 95 |

| N-Tosylimine of Benzaldehyde | N-Benzyl-4-methylbenzenesulfonamide | Reflux, 24h | 95 |

| 9-Fluorenone | 9H-Fluoren-9-ol | Mg(ClO₄)₂, reflux, 24h | 98 |

Rearrangement Reactions Involving Imidazolidinone Scaffolds

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. These transformations are fundamental in organic synthesis for altering molecular skeletons. While many types of rearrangement reactions are known, such as the Beckmann, Claisen, and Wagner-Meerwein rearrangements, specific studies detailing the rearrangement of the this compound ring system were not identified in the surveyed literature. Research on related compounds has focused more on their synthesis, for example, the formation of 1,3-dimethyl-2-imidazolidinone (B1670677) from N,N'-dimethylethylenediamine and urea (B33335) or phosgene (B1210022), rather than on the subsequent rearrangement of the stable imidazolidinone core. nih.govgoogle.com

Applications in Polymerization Processes

This compound, as a polar aprotic solvent, has significant applications in the field of polymer chemistry, particularly as a medium for controlled polymerization reactions where solvent properties can profoundly influence reaction outcomes.

Controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are vital for synthesizing polymers with well-defined molecular weights, narrow dispersity, and complex architectures. flinders.edu.au The choice of solvent is critical in these systems. This compound is a highly polar, aprotic solvent with high chemical and thermal stability, similar to its well-studied homolog 1,3-dimethyl-2-imidazolidinone (DMI). wikipedia.orgmitsuifinechemicals.com

Polar solvents are often preferred in controlled polymerization. In ATRP, solvent polarity can affect the solubility of the metal catalyst complex and the position of the ATRP equilibrium, thereby influencing the degree of control over the polymerization. unipd.it For instance, polar solvents like acetonitrile (B52724) or dimethylformamide (DMF) can stabilize the catalyst complexes and facilitate the polymerization process. unipd.it Similarly, RAFT polymerization, while compatible with a wide range of monomers and solvents, can show improved performance in polar organic solvents like DMSO and DMF, especially in photoinduced electron/energy transfer (PET)-RAFT processes. boronmolecular.comrsc.org Given the properties of this compound, it serves as a suitable, high-boiling-point alternative to more common polar aprotic solvents in these advanced polymerization techniques. mitsuifinechemicals.com

Polymerization kinetics, which encompasses the rates of initiation, propagation, and termination, is heavily influenced by reaction parameters including the solvent. primescholars.com The solvent can affect the reaction rate and the control over the polymer's molecular weight and dispersity (Đ). flinders.edu.au

In ATRP, the use of polar solvents can lead to an enhancement of the polymerization rate. unipd.it This acceleration is attributed to changes in the redox potential of the copper catalyst and the stability of the deactivator complex ([XCu(II)L]⁺) in the polar medium. unipd.it The addition of water to organic solvents like DMF or DMSO has been shown to increase the ATRP equilibrium constant (Kₐₜᵣₚ) by a factor of 2-3, which accelerates the polymerization. unipd.it

In RAFT polymerization, the initiator concentration is a key parameter for controlling the final molecular weight of the polymer. nih.gov The rate of polymerization generally increases with higher initiator concentration, as more radical chains are generated. nih.gov However, this can also lead to a decrease in the average molecular weight. nih.gov The interplay between solvent polarity and initiator concentration allows for the fine-tuning of polymerization kinetics to achieve desired polymer characteristics.

The following table illustrates the general influence of solvent polarity and initiator concentration on key kinetic outcomes in controlled radical polymerization, based on established principles.

| Parameter Varied | General Effect on Polymerization Rate (Rₚ) | General Effect on Dispersity (Đ) | Governing Principle |

|---|---|---|---|

| Increasing Solvent Polarity (in ATRP) | Increase | May improve (lower Đ) or worsen depending on the system | Affects catalyst redox potential and stability of activator/deactivator species. unipd.it |

| Increasing Initiator Concentration | Increase | May increase if termination becomes more frequent | Higher concentration of initiating radicals leads to faster monomer consumption. nih.govnih.gov |

Computational and Theoretical Deep Dive into this compound

An exploration of the computational and theoretical studies that illuminate the electronic structure, catalytic mechanisms, and physical properties of this compound and its related complexes.

Computational and Theoretical Studies of 1,3 Diethylimidazolidin 2 One and Its Complexes

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an atomic level. For 1,3-Diethylimidazolidin-2-one, a cyclic urea (B33335), and its derivatives, theoretical studies offer profound insights into their electronic characteristics, the mechanisms of reactions they catalyze, their conformational preferences, and their spectroscopic signatures. These computational approaches, including quantum chemical calculations and molecular dynamics, are indispensable for rationalizing experimental observations and designing new applications.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like this compound. northwestern.edu These methods solve approximations of the Schrödinger equation to determine the electron wavefunctions, which in turn reveal a wealth of information about molecular properties. northwestern.edu

Studies on urea and its derivatives show that the core structure is characterized by a planar or near-planar arrangement of the nitrogen and carbonyl groups, facilitating delocalization of the nitrogen lone-pair electrons into the C=O π-system. This resonance has several key consequences:

Charge Distribution: The carbonyl oxygen atom possesses a significant partial negative charge, while the carbonyl carbon and adjacent nitrogen atoms are electropositive. This charge separation results in a substantial molecular dipole moment.

Bonding: The C-N bonds exhibit partial double-bond character, making them shorter and more rigid than typical C-N single bonds. Conversely, the C=O bond is slightly elongated and weakened.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) is typically centered on the nitrogen and oxygen lone pairs, indicating these are the primary sites for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is predominantly located on the π* orbital of the carbonyl group, making the carbonyl carbon the main site for nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis further quantifies these electronic interactions, revealing strong hyperconjugation between the nitrogen lone-pair orbitals (n_N) and the antibonding π* orbital of the carbonyl group (π*_CO). orientjchem.org This interaction is fundamental to the stability and electronic properties of the cyclic urea core.

Imidazolidinone scaffolds, particularly chiral derivatives, are renowned as highly effective organocatalysts, a field pioneered by MacMillan and coworkers. acs.orgub.edu Computational studies have been crucial in unraveling the mechanisms of these catalyzed reactions, which typically proceed through two primary activation modes: iminium ion catalysis and enamine catalysis. princeton.edumarquette.eduunl.pt

Iminium Ion Catalysis: In this pathway, the secondary amine of the imidazolidinone catalyst condenses with an α,β-unsaturated aldehyde or ketone. This forms a positively charged iminium ion intermediate. acs.org DFT calculations show that this process lowers the LUMO of the substrate, activating it for nucleophilic attack. acs.org Computational modeling of transition states has been vital for explaining the high levels of enantioselectivity observed in these reactions. acs.orgnih.gov The bulky substituents on the catalyst sterically block one face of the iminium ion, forcing the nucleophile to approach from the less hindered face, thus controlling the stereochemical outcome. princeton.eduacs.org

Enamine Catalysis: Alternatively, the catalyst can react with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. marquette.edu DFT studies help to rationalize the stereoselectivity of subsequent reactions by analyzing the conformational preferences of the enamine and the transition states for its reaction with electrophiles. princeton.edu The geometry of the enamine and the orientation of the catalyst's substituents are key to directing the approach of the electrophile.

Computational investigations of complex cascade reactions have shown that a single imidazolidinone catalyst can seamlessly operate through both iminium and enamine cycles within the same reaction vessel. These theoretical models accurately predict reaction pathways, identify rate-determining steps, and explain the origins of stereocontrol, which are often in excellent agreement with experimental observations. acs.orgnih.govresearchgate.net

Table 1: Key Catalytic Intermediates in Imidazolidinone Catalysis

| Intermediate | Activation Mode | Role of Catalyst | Typical Substrate |

|---|---|---|---|

| Iminium Ion | Electrophile Activation | Lowers the LUMO of the substrate | α,β-Unsaturated Aldehyd |

| Enamine | Nucleophile Generation | Raises the HOMO of the substrate | Saturated Aldehyde |

The five-membered ring of this compound is not perfectly planar. Like other five-membered rings such as cyclopentane, it adopts puckered conformations to relieve torsional strain. dalalinstitute.com The two principal puckered conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist," where two atoms are displaced on opposite sides of a plane defined by the other three.

Computational methods, ranging from semi-empirical to high-level ab initio calculations, are used to explore the potential energy surface of the molecule. These studies determine the relative energies of different conformers and the energy barriers to their interconversion. For imidazolidinone derivatives, the specific conformation of the ring and the orientation of the N-alkyl groups (the two ethyl groups in this case) can significantly influence their catalytic activity by altering the steric environment around the active site. uq.edu.au

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motions of all atoms, MD can explore the accessible conformational space, study the flexibility of the ring and its substituents, and analyze interactions with solvent molecules or other reactants. nih.gov For catalytic species, MD simulations can reveal how the catalyst's conformation changes during the reaction cycle and how it accommodates the substrate to achieve stereoselective transformations.

Table 2: Common Conformations of Five-Membered Rings

| Conformation | Description | Key Feature |

|---|---|---|

| Planar | All five atoms lie in the same plane | High torsional strain |

| Envelope (C_s) | Four atoms are coplanar, one is puckered | Relieves some torsional strain |

| Twist (C_2) | Three atoms are coplanar, two are displaced on opposite sides | Minimizes torsional strain |

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, which can be compared with experimental data to confirm molecular structures. nih.gov

Vibrational Spectra: DFT calculations can accurately predict infrared (IR) and Raman spectra by computing the harmonic vibrational frequencies. researchgate.netscispace.com The calculated frequency of the C=O stretching mode in this compound is particularly sensitive to the electronic environment and can be used to gauge the degree of resonance within the urea moiety.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be calculated by determining the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These predictions are invaluable for assigning complex spectra and confirming stereochemistry. researchgate.net

Electronic Spectra: Time-dependent DFT (TD-DFT) calculations can predict UV-Vis absorption spectra by computing the energies of electronic transitions from the ground state to various excited states. For cyclic ureas, characteristic n → π* and π → π* transitions are often observed. archimed.fr

Beyond spectroscopy, computational analysis of the electronic structure provides a detailed reactivity profile. biointerfaceresearch.comnih.gov Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can quantify the molecule's chemical potential, hardness, and electrophilicity. Maps of the Molecular Electrostatic Potential (MEP) visually identify the electron-rich (negative potential, e.g., carbonyl oxygen) and electron-poor (positive potential, e.g., hydrogens on the ethyl groups) regions of the molecule, predicting sites for non-covalent interactions and chemical reactions. biointerfaceresearch.com

Derivatives and Functionalization of the 1,3 Diethylimidazolidin 2 One Scaffold

Synthesis of Novel Imidazolidinone Derivatives with Tailored Functionality

The synthesis of novel derivatives of 1,3-diethylimidazolidin-2-one is an area with significant potential for the development of compounds with tailored functionalities. A key approach to derivatization involves the conversion of the carbonyl group into a more reactive imino functional group, leading to the formation of 2-iminoimidazolidine derivatives. These derivatives can then serve as versatile intermediates for further functionalization.

One notable, albeit sparsely documented, example of such a derivative is 2-((1,3-diethylimidazolidin-2-ylidene)amino)-N-phenylbenzamide . The synthesis of this compound would likely proceed through a multi-step reaction sequence. A plausible synthetic route would involve the initial conversion of this compound to a 2,2-dichloro-1,3-diethylimidazolidine intermediate using a chlorinating agent like phosgene (B1210022) or a phosgene equivalent. This is followed by reaction with a primary amine, in this case, 2-amino-N-phenylbenzamide, to form the corresponding guanidine (B92328) derivative.

Table 1: Potential Synthetic Route for a this compound Derivative

| Step | Reactants | Reagents | Product |

| 1 | This compound | Phosgene (COCl₂) or equivalent | 2,2-Dichloro-1,3-diethylimidazolidine |

| 2 | 2,2-Dichloro-1,3-diethylimidazolidine, 2-Amino-N-phenylbenzamide | Base (e.g., Triethylamine) | 2-((1,3-diethylimidazolidin-2-ylidene)amino)-N-phenylbenzamide |

This synthetic strategy opens the door to a wide array of novel derivatives by varying the amine component in the final step. The introduction of different aromatic and aliphatic amines can lead to a library of compounds with diverse electronic and steric properties, which is a fundamental aspect of creating tailored functionality.

Structure-Reactivity and Structure-Property Relationship Studies

The relationship between the structure of this compound derivatives and their reactivity and properties is a critical area of investigation for any new class of compounds. For derivatives such as 2-((1,3-diethylimidazolidin-2-ylidene)amino)-N-phenylbenzamide, the key structural features that would influence its properties include the nature of the substituents on the exocyclic nitrogen and the phenyl ring of the benzamide (B126) moiety.

Structure-Reactivity:

The reactivity of the 2-iminoimidazolidine core is expected to be centered around the exocyclic C=N double bond and the lone pairs of the nitrogen atoms. The N,N'-diethyl groups on the imidazolidinone ring provide steric bulk, which can influence the accessibility of the nitrogen lone pairs and the reactivity of the core. The electronic nature of the substituent on the exocyclic nitrogen will significantly modulate the nucleophilicity of the imino nitrogen. Electron-donating groups would enhance its basicity and nucleophilicity, while electron-withdrawing groups would have the opposite effect.

Structure-Property:

The physicochemical properties of these derivatives, such as solubility, lipophilicity, and crystal packing, would be highly dependent on the introduced functional groups. For instance, the introduction of polar functional groups in the N-phenylbenzamide moiety could enhance aqueous solubility, while the addition of lipophilic groups would increase solubility in nonpolar solvents. These properties are crucial for applications in areas such as medicinal chemistry and materials science.

Table 2: Predicted Influence of Substituents on the Properties of 2-((1,3-diethylimidazolidin-2-ylidene)amino)-N-phenylbenzamide Derivatives

| Substituent Position | Type of Substituent | Predicted Effect on Reactivity/Property |

| Phenyl ring of benzamide | Electron-donating (e.g., -OCH₃, -CH₃) | Increased electron density on the benzamide nitrogen, potentially influencing the electronic properties of the guanidine core. |

| Phenyl ring of benzamide | Electron-withdrawing (e.g., -NO₂, -CF₃) | Decreased electron density on the benzamide nitrogen, affecting the overall electronic character and reactivity. |

| Exocyclic imino group | Aliphatic vs. Aromatic substituents | Altered steric hindrance and electronic effects at the imino nitrogen, influencing its nucleophilicity and basicity. |

Systematic studies involving the synthesis and analysis of a series of these derivatives would be necessary to establish clear and predictive structure-activity relationships (SAR) and structure-property relationships (SPR).

Spectroscopic Characterization of Derived Compounds

The characterization of novel this compound derivatives would rely on a combination of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum of a derivative like 2-((1,3-diethylimidazolidin-2-ylidene)amino)-N-phenylbenzamide would be expected to show characteristic signals for the ethyl groups on the imidazolidinone ring, typically a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons of the imidazolidinone ring itself would likely appear as a multiplet. The aromatic protons of the benzamide moiety would resonate in the downfield region.

¹³C NMR: The carbon NMR spectrum would be particularly informative. The carbonyl carbon of the parent this compound would be replaced by a signal for the guanidinyl carbon (C=N) in the derivative, which would be expected to appear in a distinct chemical shift range. The carbons of the ethyl groups and the imidazolidinone ring would also have characteristic chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum would provide key information about the functional groups present. The strong C=O stretching band of the starting material (typically around 1700 cm⁻¹) would be absent in the 2-imino derivative. Instead, a characteristic C=N stretching vibration would be expected to appear in the region of 1600-1650 cm⁻¹. The N-H stretching vibrations of the benzamide moiety would also be observable.

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of the synthesized derivatives and to aid in their structural elucidation through fragmentation analysis. The molecular ion peak would confirm the successful synthesis of the target compound.

Table 3: Expected Spectroscopic Data for 2-((1,3-diethylimidazolidin-2-ylidene)amino)-N-phenylbenzamide

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals for ethyl groups (triplet and quartet), imidazolidinone ring protons (multiplet), and aromatic protons. |

| ¹³C NMR | Signal for the guanidinyl carbon (C=N), signals for the carbons of the ethyl groups and the imidazolidinone ring. |

| IR | Absence of a strong C=O stretch (around 1700 cm⁻¹), presence of a C=N stretch (around 1600-1650 cm⁻¹), and N-H stretches. |

| MS | Molecular ion peak corresponding to the molecular formula of the derivative. |

Green Chemistry Principles Applied to 1,3 Diethylimidazolidin 2 One Research

Atom Economy and Waste Minimization in Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com In the synthesis of imidazolidin-2-ones, including the 1,3-diethyl derivative, significant strides have been made to move away from traditional methods with poor atom economy.

Historically, the synthesis of similar cyclic ureas often involved hazardous carbonylation agents like phosgene (B1210022). nih.gov Such methods generate stoichiometric amounts of salt byproducts, leading to significant waste. nih.gov Modern approaches focus on utilizing carbon sources that are both more benign and highly atom-economical. The direct synthesis from a diamine and carbon dioxide (CO₂) is an exemplary green method, as the only theoretical byproduct is water. nih.gov

Catalytic strategies have been developed to facilitate the incorporation of CO₂ or other efficient carbonyl sources like dialkyl carbonates. mdpi.com For instance, the copper(II)-catalyzed carbonylation of 1,2-diamines with dimethyl carbonate or diethyl carbonate represents a highly atom-economical route to imidazolidin-2-ones. mdpi.com Similarly, the synthesis of the parent ring system, 2-imidazolidinone, from ethylenediamine and CO₂ is a promising and environmentally benign method. nih.gov

Waste is also minimized through the use of recoverable and reusable catalysts. For the synthesis of the related 1,3-dimethyl-2-imidazolidinone (B1670677), a method utilizing a montmorillonite and palladium-carbon catalyst has been developed; these catalysts are easily recovered by filtration and can be reused. google.com This contrasts with older methods that used toxic methylating agents like dimethyl sulfate or expensive materials, which are less favorable for industrial-scale production. google.com

Table 1: Comparison of Synthetic Routes for Imidazolidin-2-one Core Structure

| Carbon Source | Typical Byproducts | Atom Economy | Green Chemistry Considerations |

|---|---|---|---|

| Phosgene (COCl₂) | 2 HCl (requires neutralization, forming salts) | Low | Uses highly toxic reagent; generates significant inorganic waste. nih.gov |

| Diethyl Carbonate (DEC) | 2 Ethanol | High | Ethanol is a relatively benign byproduct that can potentially be recovered. mdpi.com |

| Carbon Dioxide (CO₂) | Water | Very High | Utilizes a renewable, non-toxic, and abundant C1 source; minimal waste. nih.govmdpi.com |

Design for Energy Efficiency in Reactions

In the synthesis of imidazolidin-2-ones, catalytic systems are crucial for activating less reactive but greener reagents like CO₂. mdpi.com For example, tungstate catalysts have been successfully employed for the synthesis of benzimidazolidin-2-ones from 1,2-benzenediamines and low-pressure CO₂ at 140 °C. mdpi.com While this temperature is still elevated, the use of a catalyst allows the reaction to proceed with CO₂ pressures as low as one atmosphere. mdpi.com

Another catalytic system for producing the precursor 2-imidazolidinone uses cerium oxide (CeO₂) as a heterogeneous catalyst. nih.gov This system can achieve high yields (up to 83%) at a temperature of 413 K (140 °C). nih.gov The development of even more active catalysts that could lower this reaction temperature further would represent a significant advancement in energy efficiency. For the synthesis of the related 1,3-dimethyl-2-imidazolidinone, reactions are typically run at temperatures between 110–160 °C. google.com The goal of ongoing research is to find catalytic systems that can reduce these energy-intensive heating requirements.

Table 2: Catalytic Systems and Reaction Conditions for Imidazolidin-2-one Synthesis

| Catalyst System | Reactants | Temperature | Pressure | Reference |

|---|---|---|---|---|

| Tungstate (TBA₂[WO₄]) | 1,2-Benzenediamine + CO₂ | 140 °C | 1-20 atm | mdpi.com |

| Cerium Oxide (CeO₂) | Ethylenediamine Carbamate | 140 °C (413 K) | Argon (Ar) | nih.gov |

| Montmorillonite / Pd-C | 2-Imidazolidinone + Formaldehyde (B43269) + H₂ | 110-160 °C | Not Specified | google.com |

Development of Safer Solvents and Reaction Media

The development and use of safer solvents is a key principle of green chemistry. This applies in two ways to 1,3-Diethylimidazolidin-2-one: its use as a safer solvent and the use of green solvents in its synthesis.

This compound and its close analogue 1,3-dimethyl-2-imidazolidinone (DMI) are high-boiling, polar aprotic solvents. wikipedia.org Crucially, they serve as effective replacements for the highly toxic and carcinogenic solvent hexamethylphosphoramide (HMPA). wikipedia.orgguidechem.com The push to replace hazardous solvents like HMPA, N-Methyl-2-pyrrolidone (NMP), and dimethylformamide (DMF) is driven by increasing regulatory pressure and health concerns. sigmaaldrich.com The use of this compound in applications where these hazardous solvents were traditionally employed represents a significant advancement in creating safer chemical processes. wikipedia.orgguidechem.com

Regarding its own synthesis, green principles dictate the use of safer reaction media. Research into the synthesis of related compounds has demonstrated the viability of using greener solvents. For the CeO₂-catalyzed synthesis of 2-imidazolidinone, 2-propanol was identified as the most effective solvent, providing high conversion and selectivity without the formation of solvent-derived byproducts. nih.gov An even more sustainable approach is the use of water as a reaction medium. A novel and efficient "on water" mediated synthesis of thioxoimidazolidinone conjugates has been demonstrated using a recyclable nanocatalyst, highlighting a sustainable and green protocol. rsc.org Applying such "on-water" methodologies or using benign alcohols as solvents for the synthesis of this compound would significantly improve the green profile of its production.

Table 3: Comparison of 1,3-Dialkylimidazolidin-2-ones with Other Polar Aprotic Solvents

| Solvent | Key Hazards | Status | Safer Alternative |

|---|---|---|---|

| Hexamethylphosphoramide (HMPA) | Carcinogenic | To be replaced | Yes (this compound) wikipedia.orgguidechem.com |

| N-Methyl-2-pyrrolidone (NMP) | Reprotoxic | Faces increasing regulation | Yes (this compound) sigmaaldrich.com |

| Dimethylformamide (DMF) | Reprotoxic, Liver toxic | Faces increasing regulation | Yes (this compound) sigmaaldrich.com |

| This compound | Low acute toxicity; potential irritant | Replacement Solvent | N/A |

Conclusion and Future Perspectives in 1,3 Diethylimidazolidin 2 One Research

Current Challenges and Unexplored Avenues

The primary challenge in the field of 1,3-Diethylimidazolidin-2-one research is the conspicuous lack of dedicated studies. Much of the existing knowledge is extrapolated from its close analog, 1,3-Dimethyl-2-imidazolidinone (B1670677) (DMI), which is recognized as a polar, aprotic solvent. A significant unexplored avenue is the comprehensive characterization of this compound's physicochemical properties to the same extent as DMI. Such fundamental data is crucial for its potential adoption as a solvent or a reactant in various chemical processes.

Another significant hurdle is the development of highly efficient and sustainable synthetic routes. While general methods for the synthesis of imidazolidin-2-ones exist, often involving the reaction of diamines with phosgene (B1210022) or its derivatives, these routes can present environmental and safety concerns. A key challenge lies in developing catalytic, atom-economical, and environmentally benign synthesis protocols, potentially utilizing CO2 as a C1 source.

The exploration of its coordination chemistry and reactivity profile remains a largely uncharted territory. Understanding how the ethyl groups on the nitrogen atoms influence its electronic and steric properties compared to the methyl groups in DMI is essential for predicting its behavior as a ligand, a solvent, or a catalyst.

Table 1: Key Research Gaps and Unexplored Areas for this compound

| Research Area | Description of Unexplored Avenue | Potential Impact |

| Physicochemical Properties | Comprehensive analysis of properties such as polarity, boiling point, viscosity, and solvent parameters. | Facilitate its use as a green solvent alternative. |

| Sustainable Synthesis | Development of catalytic, phosgene-free synthetic methods, potentially from bio-based feedstocks. | Enhance the green credentials and economic viability of its production. |

| Coordination Chemistry | Investigation of its ability to act as a ligand for various metal centers. | Pave the way for its application in novel catalytic systems. |

| Reactivity Studies | Detailed examination of its chemical stability and reactivity under various conditions. | Inform its suitability for diverse chemical transformations. |

Potential for Novel Catalytic Systems

The molecular architecture of this compound, featuring a polar urea (B33335) moiety and two nitrogen atoms with lone pairs of electrons, suggests its potential utility in catalysis. The development of novel catalytic systems centered around this scaffold represents a promising research direction.

One potential application is its use as a ligand in transition metal catalysis. The nitrogen and oxygen atoms can act as coordination sites for metal ions, and the ethyl substituents can be modified to tune the steric and electronic environment of the catalytic center. This could lead to the development of catalysts with novel reactivity and selectivity for a range of organic transformations.

Furthermore, the concept of frustrated Lewis pairs (FLPs) could be extended to systems involving this compound. Its Lewis basic nitrogen or oxygen atoms, in combination with a bulky Lewis acid, could create reactive sites for the activation of small molecules like H2, CO2, and olefins, opening doors for metal-free catalysis.

The development of chiral derivatives of this compound could also be a significant step towards its use in asymmetric catalysis. The introduction of stereocenters on the ethyl groups or the imidazolidinone ring could lead to the creation of novel chiral ligands or organocatalysts for enantioselective synthesis. The broader class of cyclic ureas has already seen application in catalysis, such as silica-immobilized cyclic ureas for the hydrosilylation of carboxylic acids.

Table 2: Potential Catalytic Applications of this compound

| Catalytic System | Description | Potential Reactions |

| Ligand for Transition Metals | Coordination to metal centers to modulate catalytic activity and selectivity. | Cross-coupling reactions, hydrogenation, carbonylation. |

| Organocatalysis | Acting as a Lewis base or in frustrated Lewis pair systems. | Small molecule activation, polymerization. |

| Asymmetric Catalysis | Chiral derivatives for enantioselective transformations. | Asymmetric hydrogenation, aldol (B89426) reactions, Michael additions. |

Emergent Roles in Material Science and Sustainable Synthesis

The structural features of this compound make it an interesting candidate for applications in material science and as a component in sustainable synthetic methodologies.

In material science, cyclic ureas are known building blocks for various polymers. This compound could potentially be used as a monomer or a comonomer in the synthesis of novel polyureas or other polymers with tailored properties. Its incorporation could influence the thermal stability, solubility, and mechanical properties of the resulting materials. Furthermore, its potential to act as a plasticizer or a processing aid for polymers is an area worthy of investigation. The use of related cyclic ureas as formaldehyde (B43269) scavengers in resins and textiles also suggests a potential application in creating safer and more sustainable materials.

From the perspective of sustainable synthesis, the most immediate potential role for this compound is as a green solvent. Its expected high boiling point, polarity, and chemical stability, analogous to DMI, could make it a viable alternative to more hazardous solvents in various chemical processes. The development of synthesis routes that utilize renewable feedstocks would further enhance its green credentials.

The broader class of imidazolidin-2-ones can be synthesized through catalytic methods, including the diamination of unsaturated carbon-carbon bonds, which aligns with the principles of green chemistry by offering atom-economical routes to these valuable scaffolds.

Table 3: Potential Roles in Material Science and Sustainable Synthesis

| Application Area | Specific Role of this compound | Potential Benefits |

| Polymer Chemistry | Monomer for polyureas, additive, or plasticizer. | Development of new materials with unique properties. |

| Sustainable Materials | Formaldehyde scavenger, component in biodegradable polymers. | Creation of safer and more environmentally friendly products. |

| Green Chemistry | High-boiling point, polar aprotic solvent. | Replacement for hazardous solvents in chemical synthesis. |

| Sustainable Synthesis | Product of atom-economical, catalytic reactions. | Contribution to more sustainable chemical manufacturing processes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。